molecular formula C10H18O B8632057 Cyclooctylacetaldehyde

Cyclooctylacetaldehyde

Cat. No.: B8632057
M. Wt: 154.25 g/mol
InChI Key: CHHFIOHFIVEZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclooctylacetaldehyde is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-cyclooctylacetaldehyde

InChI

InChI=1S/C10H18O/c11-9-8-10-6-4-2-1-3-5-7-10/h9-10H,1-8H2

InChI Key

CHHFIOHFIVEZCL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one (490 mg) in dichloromethane (3 mL) was added pyridine (0.25 mL). To the solution was added a solution of 2-cyclooctylethanol (120 mg) in dichlormethane (3 mL) under ice cooling. The reaction solution was stirred at room temperature for 3 hours. To the solution was added diethyl ether, and it was washed in turn with aqueous sodium thiosulfate, 1N hydrochloric acid, saturated aqueous sodium hydrogencarbonate and saturated aqueous sodium chloride. The solution was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the title compound. This product was subjected to the subsequent step without further purification.
[Compound]
Name
1,1,1-tris(acetoxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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